molecular formula C22H28N2O B2693509 4-Methyl-2-[4-(2-methylbenzimidazolyl)butoxy]-1-(methylethyl)benzene CAS No. 871562-40-2

4-Methyl-2-[4-(2-methylbenzimidazolyl)butoxy]-1-(methylethyl)benzene

Cat. No. B2693509
CAS RN: 871562-40-2
M. Wt: 336.479
InChI Key: VKXIZKWSHIIODK-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are important heterocyclic compounds with a wide range of biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

Benzimidazole derivatives can be synthesized in a variety of ways. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . For example, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various analytical techniques. For example, the molecular weight of 2-Methylbenzimidazole is 132.16 .

Scientific Research Applications

Synthesis and Structural Characterization

  • Cocrystals based on Benzimidazole Derivatives : Studies on the synthesis and structural characterization of cocrystals involving bis(benzimidazole) derivatives have shown diverse 3D supramolecular networks. These networks are stabilized by various intermolecular interactions, demonstrating the potential of benzimidazole derivatives in designing new materials with specific properties (Cui et al., 2017).

Applications in Chromatography and Catalysis

  • Stationary Phases in Gas-Liquid Chromatography : Benzimidazole derivatives have been synthesized and applied as stationary phases for the separation of positional isomers, showcasing their utility in analytical chemistry (Naikwadi et al., 1980).

Environmental Applications

  • Oxidative Desulfurization of Fuels : Research involving redox ionic liquids based on iron chloride for the oxidative desulfurization of fuels points towards the environmental applications of benzimidazole derivatives. Such studies highlight the efficiency of these compounds in removing sulfur from model oil, contributing to cleaner fuel technologies (Li et al., 2009).

Sensing and Luminescence

  • Anion Sensing and Photoluminescence : Benzimidazole derivatives have been explored for their sensing capabilities, particularly for detecting anions like CN– and halides. These compounds exhibit blue fluorescence and can serve as molecular sensors, underscoring their potential in the development of new sensing materials (Brazeau et al., 2017).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on their specific structure. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Benzimidazole derivatives have a wide range of applications and interesting biological activity profile . Therefore, the future research directions could involve the synthesis of new benzimidazole derivatives and the exploration of their potential applications in various fields.

properties

IUPAC Name

2-methyl-1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-16(2)19-12-11-17(3)15-22(19)25-14-8-7-13-24-18(4)23-20-9-5-6-10-21(20)24/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXIZKWSHIIODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCCN2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[4-(2-methylbenzimidazolyl)butoxy]-1-(methylethyl)benzene

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